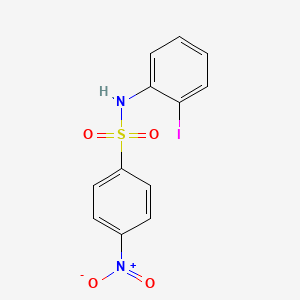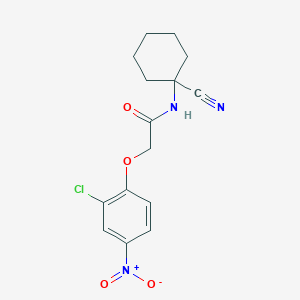![molecular formula C16H15NO4 B13366721 5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13366721.png)
5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione is an organic compound belonging to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a butyl group and two hydroxyl groups attached to the isoquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable butyl-substituted benzene derivative with an appropriate isoquinoline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
化学反应分析
Types of Reactions
5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon and solvents such as dichloromethane are typically employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroisoquinoline derivatives, and various substituted isoquinoline compounds.
科学研究应用
5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-diazonium
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione is unique due to its specific substitution pattern and the presence of both hydroxyl and butyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C16H15NO4 |
|---|---|
分子量 |
285.29 g/mol |
IUPAC 名称 |
5-butyl-4,6-dihydroxybenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C16H15NO4/c1-2-3-5-10-13(18)8-6-4-7-9-11(8)12(14(10)19)16(21)17-15(9)20/h4,6-7,18-19H,2-3,5H2,1H3,(H,17,20,21) |
InChI 键 |
ILGZIKHVEMKMTA-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C2=C3C(=CC=C2)C(=O)NC(=O)C3=C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366653.png)
![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one](/img/structure/B13366661.png)
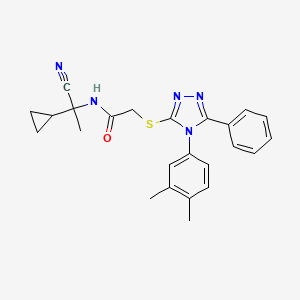
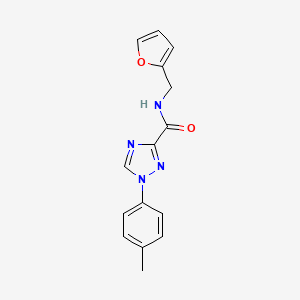
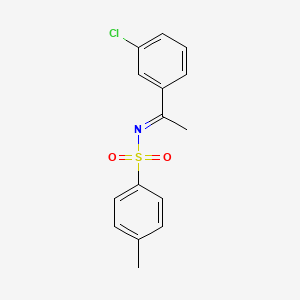
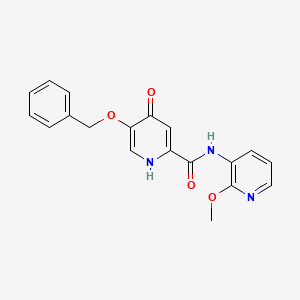
![methyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13366686.png)
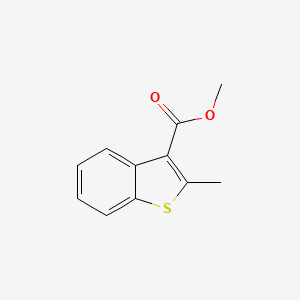
![1-({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)piperidine](/img/structure/B13366690.png)
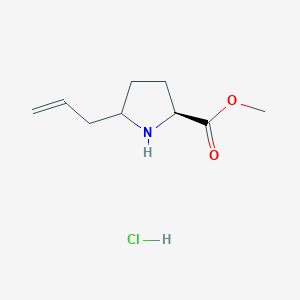
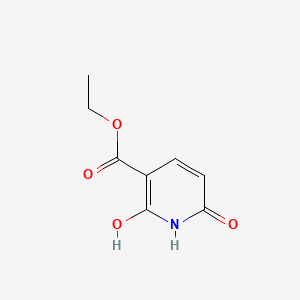
![4-Fluorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366703.png)
